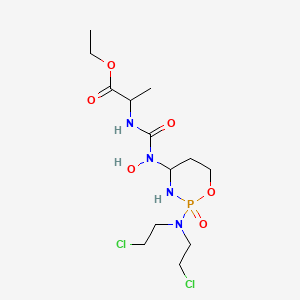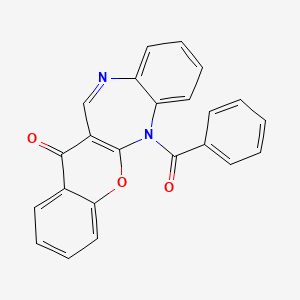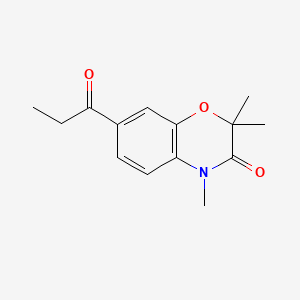
1-(3-(2-Methylthioxanthen-9-yl)propyl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2-Methylthioxanthen-9-yl)propyl)piperidine hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of piperidine, a six-membered ring containing five methylene bridges and one amine bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2-Methylthioxanthen-9-yl)propyl)piperidine hydrochloride typically involves the reaction of 2-methylthioxanthene with a propylating agent, followed by the introduction of a piperidine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon or other transition metals. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(2-Methylthioxanthen-9-yl)propyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1-(3-(2-Methylthioxanthen-9-yl)propyl)piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-(2-Methylthioxanthen-9-yl)propyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-(2-Methylthioxanthen-9-yl)propyl)piperidine: The non-hydrochloride form of the compound.
2-Methylthioxanthene: The parent compound without the piperidine ring.
Piperidine: The basic structure without the thioxanthene moiety.
Uniqueness
1-(3-(2-Methylthioxanthen-9-yl)propyl)piperidine hydrochloride is unique due to its combined structural features of thioxanthene and piperidine, which confer specific chemical and biological properties not found in the individual components.
Propiedades
Número CAS |
95133-01-0 |
|---|---|
Fórmula molecular |
C22H28ClNS |
Peso molecular |
374.0 g/mol |
Nombre IUPAC |
1-[3-(2-methyl-9H-thioxanthen-9-yl)propyl]piperidine;hydrochloride |
InChI |
InChI=1S/C22H27NS.ClH/c1-17-11-12-22-20(16-17)18(19-8-3-4-10-21(19)24-22)9-7-15-23-13-5-2-6-14-23;/h3-4,8,10-12,16,18H,2,5-7,9,13-15H2,1H3;1H |
Clave InChI |
GDHLNJILQPGKFY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)SC3=CC=CC=C3C2CCCN4CCCCC4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


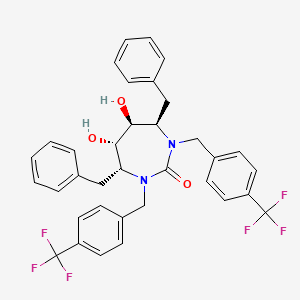

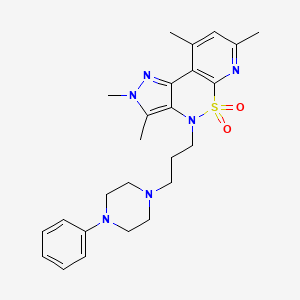

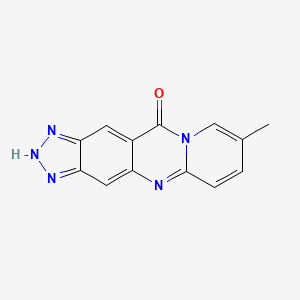
![9-(2-chlorophenyl)-N-hexadecyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12721422.png)
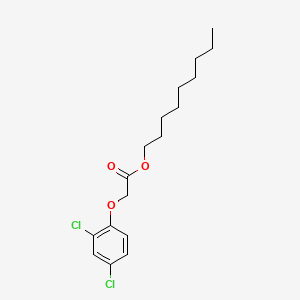
![2-[8-(hydroxy-phenyl-pyridin-2-ylmethyl)-3,5-dioxo-10-[phenyl(pyridin-2-yl)methylidene]-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N,N-dimethylacetamide](/img/structure/B12721432.png)
